Chain-Length Discrimination: C18 vs C24 Homologue in the Albumin-Binding Patent Series
Within the dibenzylamino-alkenoic acid series disclosed for albumin-binding constructs, the C18 variant (18-(dibenzylamino)-12-octadecenoic acid) provides a substantially lower molecular weight (477.7 Da) and shorter hydrocarbon span than the C24 homologue (24-(dibenzylamino)-12-tetracosenoic acid, MW = 561.9 Da) . The shorter chain is expected to reduce non-specific protein binding while still maintaining adequate albumin engagement, a trade-off that directly impacts conjugate design .
| Evidence Dimension | Molecular weight and carbon-chain length |
|---|---|
| Target Compound Data | MW 477.7 Da, C18 chain with Δ12 unsaturation |
| Comparator Or Baseline | 24-(Dibenzylamino)-12-tetracosenoic acid: MW 561.9 Da, C24 chain with Δ12 unsaturation |
| Quantified Difference | ΔMW = 84.2 Da (six additional methylene units in the comparator); Δboiling point ≈ -52 °C (predicted BP of target ~601.6 °C vs. comparator ~653.6 °C) |
| Conditions | Predicted physicochemical properties from ACD/Labs or analogous computational models; no head-to-head experimental study available |
Why This Matters
For procurement, the lower molecular weight of the C18 variant translates into a smaller, less viscous molecule that is easier to handle in solution-phase conjugate synthesis and yields conjugates with a different pharmacokinetic profile, making it preferable when a balance between albumin binding and conjugate solubility is required.
